6-(4-Fluorophenyl)-1,2,4-triazin-3-amine
Description
These analogs are pivotal in medicinal chemistry, particularly as adenosine receptor antagonists, kinase inhibitors, and anticancer agents. Key derivatives include compounds with pyridinyl, ethynyl, or heteroaromatic substituents, which modulate biological activity and physicochemical properties .
Properties
Molecular Formula |
C9H7FN4 |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-9(11)14-13-8/h1-5H,(H2,11,12,14) |
InChI Key |
LBLLDDIKZGADLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=N2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical structural analogs, their substituents, molecular weights, and biological targets:
Pharmacological Activities
Adenosine Receptor Antagonism
- AZD4635 (Imaradenant): Potent A2A receptor antagonist; in clinical trials for non-small-cell lung cancer (NSCLC) and prostate cancer. Acts by blocking adenosine-mediated immunosuppression in the tumor microenvironment .
- T4G: Used as a reference compound in molecular docking studies to model adenosine receptor interactions .
Kinase Inhibition
Physicochemical Properties
| Property | AZD4635 | 5c | 4d |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 266.5°C |
| Purity | 97% | 87% | 48% |
| Solubility | Low (lipophilic) | Soluble in DMSO | Poor aqueous solubility |
Substituent Effects on Isomer Ratios
Electron-withdrawing (EWG) and electron-donating groups (EDG) influence isomer distribution in triazin-3-amine derivatives:
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